molecular formula C24H34Cl2N4O2 B10857272 CARM1-IN-3 dihydrochloride

CARM1-IN-3 dihydrochloride

Cat. No.: B10857272
M. Wt: 481.5 g/mol
InChI Key: JBLITFDQZWSTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARM1-IN-3 (dihydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of CARM1-IN-3 (dihydrochloride) follows similar synthetic routes but is scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Inhibitory Activity Against CARM1

  • IC₅₀ : 12.3 μM against CARM1 using H3R17 peptide substrate .

  • Selectivity :

    • Inhibits CARM1-mediated H3R17me2a and H3R26me2a methylation without affecting other PRMT family members .

    • Superior to EZM2302 and TP-064 in potency and specificity .

  • Binding Affinity :

    • _K_d = 6.785 × 10⁻⁷ M (Biacore assay) .

    • Thermal shift assay (TSA) confirmed binding to CARM1’s substrate pocket .

Molecular Interactions with CARM1

  • Binding Pocket :

    • Dimethylamine group forms salt bridges with Glu258/Glu267 and hydrogen bonds with Tyr154 .

    • Aromatic scaffold interacts hydrophobically with Tyr151, Phe153, Tyr262, and Phe475 .

  • Mutagenesis Validation :

    • Mutations (Y154A, E258A, Y262A, E267A, W415A) reduced binding affinity, confirming key residues .

Biological Activity

  • Antitumor Effects :

    • Suppresses breast cancer cell growth (MCF-7, MDA-MB-231) in vitro .

    • Downregulates ERα-target genes (e.g., TFF1, GREB1) and upregulates type I interferon-stimulated genes (ISGs) .

  • Synergistic Therapy :

    • Enhances efficacy of endocrine therapies (e.g., tamoxifen) and etoposide in xenograft models .

Table 2: Biochemical Profile

ParameterValueSource
IC₅₀ (CARM1 inhibition)12.3 μM
_K_d (Binding affinity)678.5 nM
SelectivityNo PRMT1/5/6/7 inhibition

Mechanism of Action

CARM1-IN-3 (dihydrochloride) exerts its effects by inhibiting the methyltransferase activity of CARM1. This inhibition prevents the methylation of arginine residues in target proteins, affecting various cellular processes such as transcription regulation, cell cycle progression, and signal transduction. The compound specifically targets the active site of CARM1, blocking its interaction with substrates and cofactors .

Q & A

Basic Research Questions

Q. What is the mechanism of action of CARM1-IN-3 dihydrochloride, and how does its selectivity for CARM1 over CARM3 influence experimental design?

this compound is a potent inhibitor of co-activator-associated arginine methyltransferase 1 (CARM1) with an IC50 of 0.07 μM, showing >350-fold selectivity over CARM3 (IC50 >25 μM) . This selectivity necessitates careful validation of off-target effects in studies. For example:

  • Use CARM3-overexpressing cell lines as negative controls.
  • Pair enzymatic assays (e.g., radioactive methyltransferase assays) with cellular models (e.g., HCT116 cells) to confirm target-specific methylation changes .

Q. What are the recommended in vitro assay conditions for evaluating this compound activity?

  • Enzyme assays : Use recombinant CARM1 in buffer systems containing SAM (S-adenosyl methionine) as a methyl donor. Monitor methylation of substrates like histone H3 or synthetic peptides via Western blot (anti-methyl-arginine antibodies) or scintillation counting .
  • Cellular assays : Treat cells (e.g., HCT116) with 1–10 μM this compound for 24–48 hours. Validate efficacy via reduced methylation of CARM1 substrates (e.g., BAF155) .

Q. How does the dihydrochloride salt form impact solubility and stability in biological assays?

Dihydrochloride salts generally enhance aqueous solubility compared to free bases, critical for in vitro assays. However:

  • Confirm solubility in assay buffers (e.g., PBS or DMEM) via dynamic light scattering.
  • Adjust pH to 6.5–7.4 to prevent precipitation .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s cellular permeability and off-target effects?

Discrepancies may arise from:

  • Cell-type variability : Test permeability in multiple lines (e.g., HCT116 vs. HEK293) using LC-MS/MS to quantify intracellular compound levels .
  • Off-target profiling : Screen against a panel of methyltransferases (e.g., PRMT1, PRMT5) via competitive activity assays .

Q. What strategies optimize this compound dosing in in vivo models for cancer studies?

  • Pharmacokinetics : Measure plasma half-life and tissue distribution in murine models. Adjust dosing frequency based on CARM1’s turnover rate.
  • Biomarker validation : Use RNA-seq or ChIP-seq to correlate CARM1 inhibition with downstream gene silencing (e.g., PD-L1 or ESR1) .

Q. How should researchers interpret conflicting IC50 values reported for this compound across studies?

Variability may stem from:

  • Assay conditions : Differences in SAM concentration (e.g., 1 μM vs. 10 μM) or substrate purity. Standardize protocols using reference inhibitors (e.g., DC_432 for NTMT1/2) .
  • Data normalization : Use Z-factor or strictly controlled positive/negative controls to minimize batch effects .

Q. Methodological Considerations

Q. What controls are essential for CARM1 inhibition studies to ensure data reproducibility?

  • Positive controls : DC_432 (NTMT1/2 inhibitor) or EPZ015666 (PRMT5 inhibitor).
  • Negative controls : Vehicle (e.g., DMSO) and CARM1-knockout cells .

Q. How can researchers validate this compound’s role in epigenetic remodeling beyond methylation assays?

  • Multi-omics integration : Combine ATAC-seq (chromatin accessibility) with methylome profiling to dissect CARM1’s regulatory crosstalk .
  • CRISPR-Cas9 rescue : Reintroduce wild-type or catalytically dead CARM1 in inhibitor-treated cells to confirm phenotype specificity .

Q. Key Notes

  • Avoid using non-peer-reviewed sources (e.g., commercial databases) for critical data .
  • Report IC50 values with assay conditions (e.g., substrate, SAM concentration) to enable cross-study comparisons .

Properties

Molecular Formula

C24H34Cl2N4O2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride

InChI

InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H

InChI Key

JBLITFDQZWSTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.